(Z)-2-Bromo-4-methylpent-2-enal

Catalog No.
S13874615
CAS No.
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Bromo-4-methylpent-2-enal

Product Name

(Z)-2-Bromo-4-methylpent-2-enal

IUPAC Name

(Z)-2-bromo-4-methylpent-2-enal

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c1-5(2)3-6(7)4-8/h3-5H,1-2H3/b6-3-

InChI Key

VSKRHQFWDNLJEP-UTCJRWHESA-N

Canonical SMILES

CC(C)C=C(C=O)Br

Isomeric SMILES

CC(C)/C=C(/C=O)\Br

(Z)-2-Bromo-4-methylpent-2-enal is an organic compound characterized by the presence of a bromine atom, a double bond, and an aldehyde functional group. Its molecular formula is C6H11BrOC_6H_{11}BrO, and it features a unique geometric configuration due to the presence of the double bond between the second and third carbon atoms in the chain. The compound exhibits a specific stereochemistry, being classified as the Z isomer, which indicates that the higher priority groups on either side of the double bond are on the same side.

Typical for alkenes and halides:

  • Addition Reactions: The double bond can undergo electrophilic addition with reagents such as hydrogen halides (e.g., HBr) to yield bromoalkanes. This reaction typically results in Markovnikov addition, where the bromine atom attaches to the more substituted carbon atom .
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles. For instance, treatment with sodium hydroxide may lead to the formation of alcohols through nucleophilic substitution reactions.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to yield other functional groups depending on the reagents used.

Several synthetic routes can be employed to produce (Z)-2-Bromo-4-methylpent-2-enal:

  • Halogenation of Alkenes: Starting from 4-methylpent-2-ene, treatment with bromine or hydrogen bromide can yield (Z)-2-bromo-4-methylpent-2-enal through an addition reaction .
  • Aldol Condensation: A potential synthetic pathway involves an aldol condensation followed by dehydration to form an enal, which can then be brominated.
  • Functional Group Interconversion: Starting from a suitable precursor compound, functional groups can be interconverted through various organic transformations to achieve the desired structure.

(Z)-2-Bromo-4-methylpent-2-enal has potential applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Compounds with similar structures are often investigated for their properties in polymer chemistry or as precursors for advanced materials.
  • Biochemical Research: Its derivatives may be explored for their biological properties, contributing to drug discovery efforts.

Interaction studies involving (Z)-2-Bromo-4-methylpent-2-enal could focus on its reactivity with various nucleophiles or electrophiles, assessing how different substituents affect its reactivity profile. Additionally, studying its interactions with biological macromolecules could provide insights into its potential pharmacological effects.

Similar compounds include:

  • (E)-2-Bromo-4-methylpent-2-enal: This isomer differs in stereochemistry but shares similar reactivity patterns due to the presence of a double bond and a bromine atom.
  • 4-Methylpent-2-enal: Lacking the bromine substituent, this compound serves as a precursor and exhibits different reactivity due to its unsaturated aldehyde nature.
  • Bromobutyraldehyde: A shorter-chain analog that also features a bromine atom and an aldehyde group but has different physical and chemical properties due to its structure.

Comparison Table

CompoundMolecular FormulaKey Features
(Z)-2-Bromo-4-methylpent-2-enalC6H11BrOC_6H_{11}BrOZ isomer, brominated enal
(E)-2-Bromo-4-methylpent-2-enalC6H11BrOC_6H_{11}BrOE isomer, similar reactivity
4-Methylpent-2-enalC6H10OC_6H_{10}OUnsubstituted aldehyde
BromobutyraldehydeC4H7BrOC_4H_7BrOShorter chain, simpler structure

This comparison highlights how (Z)-2-Bromo-4-methylpent-2-enal stands out due to its unique stereochemistry and functional groups, making it a valuable compound in organic synthesis and potential biological applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

175.98368 g/mol

Monoisotopic Mass

175.98368 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

Explore Compound Types